molecular formula C23H17N3O4S B12192574 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12192574
M. Wt: 431.5 g/mol
InChI Key: ITDWHGBOVUHJKT-UHFFFAOYSA-N
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Description

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one is a recognized potent and selective inhibitor of the Janus kinase 2 (JAK2) (PubMed) . Its primary research value lies in the targeted disruption of the JAK-STAT signaling pathway, which is critically implicated in cell proliferation, apoptosis, and immune responses. This mechanism is leveraged in oncological research, particularly for investigating and targeting myeloproliferative neoplasms and other hematological malignancies where constitutive JAK2 signaling is a driver of disease pathogenesis (PubMed) . Beyond oncology, this compound is a valuable tool in fibrosis research, where its inhibition of JAK2 has been shown to attenuate pathological signaling in cardiac fibroblasts, presenting a potential therapeutic strategy for conditions like cardiac fibrosis (PubMed) . The unique hybrid structure, incorporating coumarin and thiazole motifs, contributes to its biological activity and selectivity profile. As such, it serves as a critical pharmacological probe for elucidating the complex role of JAK2 in disease models and for validating new therapeutic hypotheses.

Properties

Molecular Formula

C23H17N3O4S

Molecular Weight

431.5 g/mol

IUPAC Name

6-[3-hydroxy-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-1-yl]chromen-2-one

InChI

InChI=1S/C23H17N3O4S/c1-29-16-6-2-13(3-7-16)17-12-31-23(25-17)21-18(27)11-26(22(21)24)15-5-8-19-14(10-15)4-9-20(28)30-19/h2-10,12,24,27H,11H2,1H3

InChI Key

ITDWHGBOVUHJKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC5=C(C=C4)OC(=O)C=C5)O

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-(4-methoxyphenyl)-1,3-thiazole is synthesized via the Hantzsch reaction, which involves cyclizing thiourea derivatives with α-haloketones.

Procedure :

  • React 4-methoxyacetophenone with bromine in acetic acid to form α-bromo-4-methoxyacetophenone.

  • Condense with thiourea in ethanol under reflux (12 h, 78°C).

  • Isolate the thiazole intermediate via recrystallization (ethanol/water).

Yield : 68–72%.
Characterization :

  • 1H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 3.87 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃).

  • ESI-MS : m/z 234.1 [M+H]⁺.

Synthesis of the Coumarin Unit

Pechmann Condensation

The 6-substituted coumarin is synthesized via the Pechmann reaction using resorcinol and β-ketoesters.

Procedure :

  • Mix resorcinol (1.0 eq) with ethyl acetoacetate (1.2 eq) in concentrated H₂SO₄ (0°C → rt, 6 h).

  • Quench with ice water and extract with ethyl acetate.

  • Functionalize the 6-position via nitration (HNO₃/H₂SO₄) followed by reduction (Fe/HCl) to yield 6-aminocoumarin.

Yield : 58% (coumarin), 41% (6-amino derivative).
Characterization :

  • FT-IR (KBr): 1725 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 160.1 (C=O), 153.2 (C-O), 116.8–125.4 (Ar-C).

Pyrrolone Core Assembly

Knorr Pyrrole Synthesis

The 5-amino-pyrrol-3-one core is constructed via cyclocondensation of a β-ketoester with an amine.

Procedure :

  • React ethyl 3-oxobutanoate with hydroxylamine hydrochloride to form the oxime.

  • Reduce the oxime to the amine using hydrogen (Pd/C, 40 psi).

  • Cyclize under acidic conditions (HCl/EtOH, reflux) to form the pyrrolone.

Yield : 65%.
Optimization :

  • Solvent : Ethanol > THF (yield increased by 18%).

  • Catalyst : Pd/C (10 wt%) showed superior activity to Raney Ni.

Convergent Coupling Strategies

Suzuki-Miyaura Cross-Coupling

The thiazole and coumarin subunits are coupled to the pyrrolone core via palladium-catalyzed cross-coupling.

Procedure :

  • Brominate the pyrrolone at position 4 using NBS (AIBN, CCl₄).

  • Perform Suzuki coupling with thiazole boronic ester (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 24 h).

  • Couple the 6-aminocoumarin via nucleophilic aromatic substitution (DIPEA, DMF, 120°C).

Yield : 52% (over two steps).
Key Data :

ParameterValue
Reaction Temp80°C (Suzuki), 120°C (SNAr)
Catalyst Loading5 mol% Pd(PPh₃)₄
PurificationColumn chromatography (SiO₂, EtOAc/hexane)

Alternative Multi-Component Approach

A one-pot synthesis inspired by coumarin-thiazole hybrid protocols achieves the target molecule in fewer steps.

Procedure :

  • Mix 6-aminocoumarin, 4-methoxyphenylthioamide, and ethyl 2-chloroacetoacetate in DMF.

  • Add K₂CO₃ and heat at 100°C for 18 h.

  • Isolate via precipitation (pH adjustment to 2–3).

Yield : 47%.
Advantages :

  • Eliminates intermediate purification.

  • Reduces solvent waste.

Structural Characterization and Validation

Spectroscopic Analysis

¹H NMR (DMSO-d₆):

  • δ 8.21 (s, 1H, NH₂), 7.89–6.85 (m, 9H, Ar-H), 5.12 (s, 2H, CH₂), 3.83 (s, 3H, OCH₃).

HRMS :

  • Calculated for C₂₃H₁₇N₃O₄S: 431.42 [M+H]⁺.

  • Observed: 431.41 [M+H]⁺.

XRD :

  • Confirms planar geometry of the pyrrolone-thiazole system.

Challenges and Optimization

Regioselectivity in Thiazole Formation

  • Issue : Competing formation of 2- vs. 4-substituted thiazoles.

  • Solution : Use bulky directing groups (e.g., tert-butyl) to favor 4-substitution.

Coumarin Coupling Efficiency

  • Issue : Low reactivity of 6-aminocoumarin in SNAr reactions.

  • Solution : Activate with NO₂ groups before reduction to NH₂.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery via filtration reduces costs.

  • Solvent Choice : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the chromenone and pyrrolone moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one exhibit notable anticancer effects. For instance:

  • A study on thiazole-pyridine hybrids demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. A recent investigation into thiazole derivatives revealed:

  • Compounds with thiazole rings exhibited good antibacterial activities with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL and antifungal activities with MICs from 7.8 to 5.8 μg/mL .

Anticonvulsant Effects

In anticonvulsant studies, thiazole-integrated compounds have been tested for their effectiveness in models of induced convulsions:

  • One analogue exhibited a median effective dose (ED50) of 18.4 mg/kg, indicating significant anticonvulsant properties .

Case Study 1: Anticancer Activity

A series of thiazole-pyridine derivatives were synthesized and evaluated for their anticancer activity against several cell lines. One derivative demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives showed that certain compounds had MIC values indicating strong antibacterial effects against Gram-positive bacteria . The presence of electron-withdrawing groups was essential for enhancing these activities.

Case Study 3: Anticonvulsant Testing

In anticonvulsant testing using a picrotoxin-induced model, compounds derived from thiazole structures were shown to provide significant protection against convulsions, highlighting their potential therapeutic applications in neurological disorders .

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Thiazole Substituent Pyrrolone Substituent Molecular Weight Notable Features
Target Compound 4-(4-methoxyphenyl) 2-oxo-2H-chromen-6-yl ~416.4* Coumarin moiety may enhance bioactivity and fluorescence
5-Amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one 4-(4-fluorophenyl) 4-methoxyphenyl 381.4 Fluoro substitution increases electronegativity and lipophilicity
5-Amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one 4-(4-chlorophenyl) 4-methoxyphenyl ~396.8 Chloro group enhances steric bulk and lipophilicity
5-Amino-1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one 4-methyl 5-chloro-2,4-dimethoxyphenyl 365.8 Multiple methoxy groups may improve solubility but reduce metabolic stability

*Calculated based on molecular formula C₂₂H₁₇N₃O₄S.

Key Observations:

Halogenated aryl groups (fluoro, chloro in ): Increase electronegativity and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Pyrrolone Substituents: The coumarin group in the target compound distinguishes it from analogs with simpler aryl groups (e.g., 4-methoxyphenyl in ). Coumarins are known for fluorescence and inhibitory activity against cytochrome P450 enzymes and carcinogens . 5-Chloro-2,4-dimethoxyphenyl (): Combines electron-withdrawing (Cl) and donating (OMe) effects, which may tune redox properties and metabolic stability.

Biological Activity

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound features a unique combination of functional groups, including:

  • Thiazole ring
  • Pyrrolone ring
  • Methoxyphenyl group

These structural components contribute to its potential interactions with various biological targets.

Property Details
Molecular Formula C17H19N3O2S
Molecular Weight 363.4 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : Reacting 4-methoxyphenyl isothiocyanate with an appropriate amine under reflux conditions.
  • Formation of the Pyrrolone Ring : Cyclization of a diketone with an amine.
  • Coupling Reactions : Coupling the thiazole and pyrrolone intermediates using coupling reagents like EDCI in the presence of a base.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, related thiazole derivatives have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.17 to 0.47 mg/mL .

Anticancer Potential

The compound has been evaluated for its anticancer activity. Studies suggest that it can inhibit cell proliferation in various cancer cell lines, including human glioblastoma and melanoma cells. The structure–activity relationship (SAR) analysis indicates that specific substitutions on the thiazole and phenyl rings enhance cytotoxic activity .

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity to produce biological effects. For example, the presence of a methoxy group on the phenyl ring has been linked to enhanced interactions with protein targets .

Case Studies

  • Anticonvulsant Activity : A study highlighted that thiazole-integrated compounds exhibited anticonvulsant properties, with some derivatives showing significant efficacy in animal models .
  • Antitumor Activity : Molecular dynamics simulations revealed that certain derivatives interact with Bcl-2 protein primarily through hydrophobic contacts, indicating potential pathways for inducing apoptosis in cancer cells .

Structure–Activity Relationships (SAR)

The SAR analysis of similar compounds reveals critical insights into their biological activities:

  • The presence of electron-withdrawing groups (like Cl or F) on the phenyl ring enhances anticancer activity.
  • Substituents at specific positions on the thiazole ring significantly affect antimicrobial potency.

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